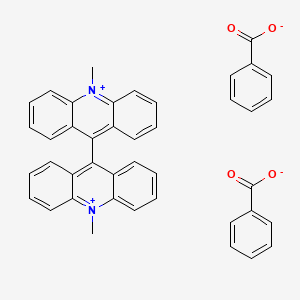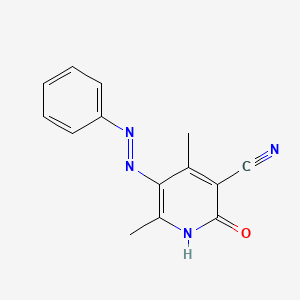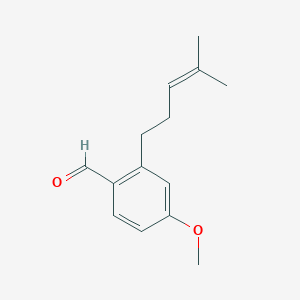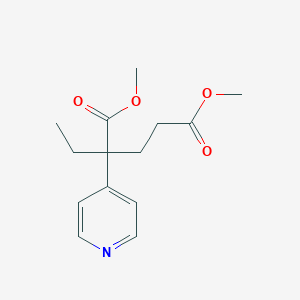
10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound, and is used in various scientific research applications due to its chemiluminescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate typically involves the reaction of acridine derivatives with methylating agents under controlled conditions. The process may include steps such as:
Methylation: Acridine is reacted with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The methylated acridine is then oxidized using an oxidizing agent like hydrogen peroxide.
Formation of Dibenzoate: The final step involves the reaction of the oxidized product with benzoic acid to form the dibenzoate salt.
Industrial Production Methods
Industrial production of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized acridine derivatives, while substitution reactions can produce a range of substituted acridine compounds.
Wissenschaftliche Forschungsanwendungen
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is widely used in scientific research due to its chemiluminescent properties. Some applications include:
Chemistry: Used as a chemiluminescent reagent in various analytical techniques.
Biology: Employed in cell imaging and detection of reactive oxygen species.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of sensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate involves its ability to generate light through chemiluminescence. This process occurs when the compound reacts with a reductant and oxygen, producing an excited state that emits light upon returning to the ground state. The molecular targets and pathways involved include interactions with reactive oxygen species and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10’-Dimethyl-9,9’-biacridinium dinitrate: Another derivative of acridine with similar chemiluminescent properties.
Lucigenin: Known for its use in detecting superoxide anion radicals.
Uniqueness
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is unique due to its specific structure, which imparts distinct chemiluminescent properties. Its ability to form stable dibenzoate salts makes it particularly useful in various applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
658699-99-1 |
|---|---|
Molekularformel |
C42H32N2O4 |
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dibenzoate |
InChI |
InChI=1S/C28H22N2.2C7H6O2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*8-7(9)6-4-2-1-3-5-6/h3-18H,1-2H3;2*1-5H,(H,8,9)/q+2;;/p-2 |
InChI-Schlüssel |
SIMVPUFYBQKDMR-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)
![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)




![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)




![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)

